molecular formula C11H10N2 B11913764 2,3-Dihydro-1H-naphtho[2,3-d]imidazole

2,3-Dihydro-1H-naphtho[2,3-d]imidazole

Cat. No.: B11913764
M. Wt: 170.21 g/mol
InChI Key: VXFPRTDAYGZEAI-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-naphtho[2,3-d]imidazole is a heterocyclic compound that features a fused ring system combining a naphthalene moiety with an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-1H-naphtho[2,3-d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of naphthalene derivatives with imidazole precursors in the presence of catalysts. For instance, the treatment of 1,3-dialkyl-2-(phenylsulfanyl)imidazolium salts with primary carbamates or amides in the presence of a base such as lithium diisopropylamide (LDA) or sodium hydride (NaH) can yield this compound derivatives .

Industrial Production Methods: Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes as laboratory methods, scaled up to accommodate larger quantities. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydro-1H-naphtho[2,3-d]imidazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form naphthoquinone derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the naphthalene or imidazole rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products:

    Oxidation: Naphthoquinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted naphthoimidazole derivatives depending on the reagents used.

Scientific Research Applications

2,3-Dihydro-1H-naphtho[2,3-d]imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1H-naphtho[2,3-d]imidazole varies depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of certain pathways. For example, some derivatives have shown α-amylase inhibition, which is significant in the context of diabetes management . The exact molecular targets and pathways can vary widely based on the specific derivative and its functional groups.

Comparison with Similar Compounds

Uniqueness: 2,3-Dihydro-1H-naphtho[2,3-d]imidazole is unique due to its specific fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new materials and therapeutic agents.

Properties

Molecular Formula

C11H10N2

Molecular Weight

170.21 g/mol

IUPAC Name

2,3-dihydro-1H-benzo[f]benzimidazole

InChI

InChI=1S/C11H10N2/c1-2-4-9-6-11-10(12-7-13-11)5-8(9)3-1/h1-6,12-13H,7H2

InChI Key

VXFPRTDAYGZEAI-UHFFFAOYSA-N

Canonical SMILES

C1NC2=CC3=CC=CC=C3C=C2N1

Origin of Product

United States

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